molecular formula C10H9N5S B2949002 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine CAS No. 925148-45-4

1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine

Cat. No.: B2949002
CAS No.: 925148-45-4
M. Wt: 231.28
InChI Key: ROAWKLBCMIFWDC-UHFFFAOYSA-N
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Description

1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a fused heterocyclic compound comprising a triazolo-thiadiazole core linked to a phenyl group substituted with a methanamine moiety.

Properties

IUPAC Name

[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-5-7-1-3-8(4-2-7)9-14-15-6-12-13-10(15)16-9/h1-4,6H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAWKLBCMIFWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing nitrogen and sulfur atoms under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological activity of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions of the fused ring. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents (Position) Molecular Formula Key Biological Activity (IC₅₀) Reference(s)
Target Compound 6-(4-methanamine-phenyl) C₁₁H₁₀N₆S Not reported
4-CMI 3-(4-chlorophenyl), 6-(4-iodophenol) C₁₅H₉ClIN₃OS Heparanase inhibition (IC₅₀ = 3–12 μg/mL)
7c 3-(2,4-dimethylphenyl), 6-(4-nitrophenyl) C₁₇H₁₄N₆O₂S Antitumor (MCF-7: 3.4 μM; HepG2: 1.19 μM)
9b 3-(4-substituted), 6-(triazolyl) C₂₀H₁₆N₆O₂S Antitumor (HepG2: 2.94 μM)
4-MDI 3-(p-tolyl), 6-(diiodophenol) C₁₆H₁₁I₂N₃OS Heparanase inhibition (IC₅₀ = 3–12 μg/mL)
TTDZ1-TTDZ27 Varied 3-aryl, 6-aryl/heteroaryl C₁₄–C₂₂HₓN₆S Broad-spectrum antibacterial/antioxidant

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (e.g., 7c) or halogen (e.g., 4-CMI) substituents enhance antitumor/heparanase inhibition by increasing electrophilicity and target binding .

Biological Targets: Antitumor Activity: Compounds with nitrophenyl (7c) or triazolyl (9b) groups show nanomolar IC₅₀ values against cancer cell lines, likely via DNA intercalation or kinase inhibition . Heparanase Inhibition: Iodophenol derivatives (4-CMI, 4-MDI) disrupt heparan sulfate degradation, critical in metastasis .

Synthetic Routes: The target compound can be synthesized via condensation of 4-amino-triazole-thiols with benzaldehyde derivatives, analogous to methods used for TTDZ1-TTDZ27 . In contrast, iodinated analogs (4-CMI) require halogenation steps post-cyclization .

Structure-Activity Relationship (SAR) :

  • Position 3 : Aryl groups (e.g., chlorophenyl in 4-CMI ) enhance steric bulk and hydrophobic interactions with enzymatic pockets .
  • Position 6 : Polar substituents (e.g., methanamine in the target compound) may improve pharmacokinetics but reduce membrane permeability compared to lipophilic groups .

Biological Activity

1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a compound that belongs to a class of heterocyclic derivatives known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as an anti-urease agent and its antimicrobial properties.

Anti-Urease Activity

Recent studies have highlighted the significance of urease inhibitors in combating urease-positive microorganisms. Urease is a virulence factor in various pathogens and contributes to the pathogenesis of several diseases. The compound has been evaluated for its ability to inhibit urease activity.

  • Inhibition Potency : The newly synthesized derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited IC50_{50} values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM against jack bean urease. In comparison, thiourea, a known inhibitor, had an IC50_{50} of 22.54 ± 2.34 µM .
  • Structure-Activity Relationship (SAR) : The analysis indicated that the unsubstituted compound 6a showed the best inhibition among the series. Kinetic studies revealed that this compound acts as a competitive inhibitor with a Ki_i value of 1.37 µM .

Antimicrobial Activity

The antimicrobial properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have also been extensively studied:

  • Broad-Spectrum Efficacy : Compounds derived from this class have demonstrated significant antibacterial and antifungal activities. For instance:
    • Compound 2e exhibited an inhibition zone of 25 mm against E. coli and S. aureus, indicating strong antibacterial properties .
    • Other derivatives such as 6f , 6g , and 6h were found to be highly potent against C. neoformans .

Summary of Biological Activities

CompoundIC50_{50} (µM)Activity TypeTarget Organism
6a 0.87 - 8.32Anti-UreaseJack bean urease
2e -AntibacterialE. coli, S. aureus
6f -AntifungalC. neoformans
7d 2.02 (c-Met)AnticancerMKN45 cell line

Case Study 1: Urease Inhibition

In a study published in Nature Scientific Reports, a series of novel triazolo-thiadiazole derivatives were synthesized and evaluated for their urease inhibitory activity. The most potent derivative was identified as having a unique binding affinity to the urease active site, demonstrating competitive inhibition characteristics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Lu Lin et al. reported that several triazolo-thiadiazole derivatives exhibited varying degrees of antibacterial and antifungal activities against clinical strains of bacteria and fungi. The study utilized disc diffusion methods to measure the inhibition zones and confirmed the structural integrity of the compounds through spectroscopic techniques .

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